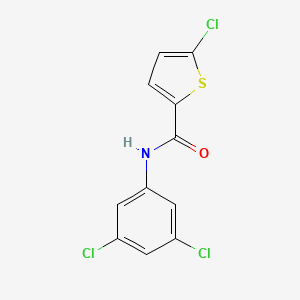

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

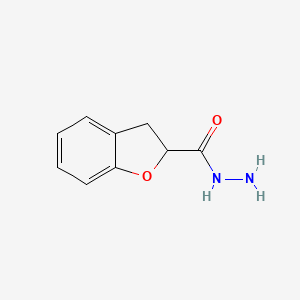

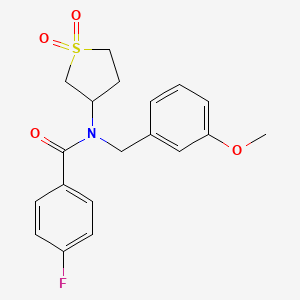

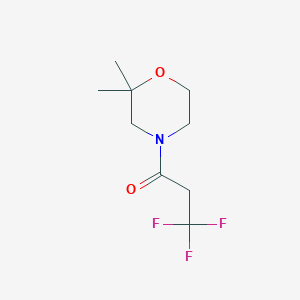

Molecular Structure Analysis

Rivaroxaban’s molecular formula is C₁₉H₁₈ClN₃O₅S , with a molecular weight of approximately 435.88 g/mol . Its chemical structure consists of a chlorinated phenyl group, a thiophene ring, and an oxazolidinone moiety. The stereochemistry of the oxazolidinone is crucial for its biological activity .

Chemical Reactions Analysis

Rivaroxaban’s chemical reactivity involves interactions with enzymes and proteins. It selectively inhibits factor Xa, a key enzyme in the coagulation cascade. By blocking factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .

Scientific Research Applications

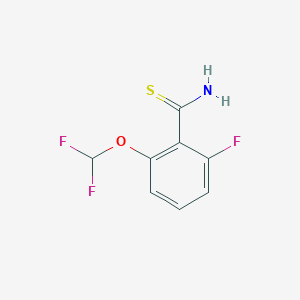

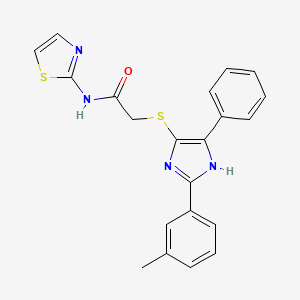

Synthesis and Anticancer Activity

One study highlights the synthesis of new thiophene derivatives, including 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide, and their anticancer activities. These compounds exhibit good inhibitory activity against four cell lines, especially those containing thiazolidinone ring or thiosemicarbazide moiety, showcasing their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Polymerization Reactions

Research on the polymerization kinetics of thiophene derivatives, such as this compound, revealed insights into the mechanisms underlying the formation of polymers. This study could have implications for developing new materials with specific properties (Cho et al., 1999).

Molecular Structure Analysis

Another study focused on the synthesis and crystal structure analysis of thiophene-based compounds, providing detailed insights into their molecular configurations. This research can aid in understanding the structural basis for the biological activity and properties of these compounds (Prabhuswamy et al., 2016).

Fluorescence Quenching Studies

Fluorescence quenching studies of thiophene derivatives have been conducted to understand their interactions with various quenchers in different solvents. This research contributes to the field of photophysics and could have applications in sensor development and molecular electronics (Patil et al., 2012).

Antimicrobial and Antipathogenic Activity

Thiourea derivatives of thiophene, including this compound, have shown significant antimicrobial and antipathogenic activities. These findings suggest potential applications in developing new antibacterial and antibiofilm agents (Limban et al., 2011).

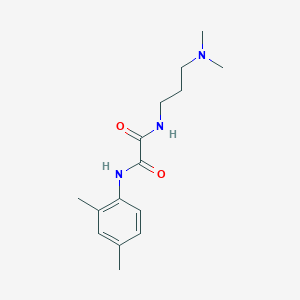

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

This compound acts as a direct inhibitor of FXa . The compound binds to the FXa enzyme, inhibiting its activity. The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .

Biochemical Pathways

The inhibition of FXa by this compound affects the blood coagulation cascade. FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The compound has been found to have good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa results in antithrombotic effects . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

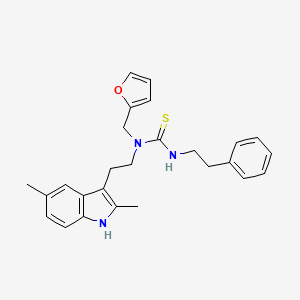

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

It is expected that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

5-chloro-N-(3,5-dichlorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NOS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-10(14)17-9/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTFZCDNGHTZES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2766842.png)

![7-(3-chloro-2-methylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2766845.png)

![N-(2-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766846.png)

![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766859.png)

![[4-(hydroxymethyl)-1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2766861.png)